

(S)-Navlimetostat: A Comparative Analysis of Efficacy in MTAP-Deleted Cancers

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Compound of Interest

Compound Name: (S)-Navlimetostat

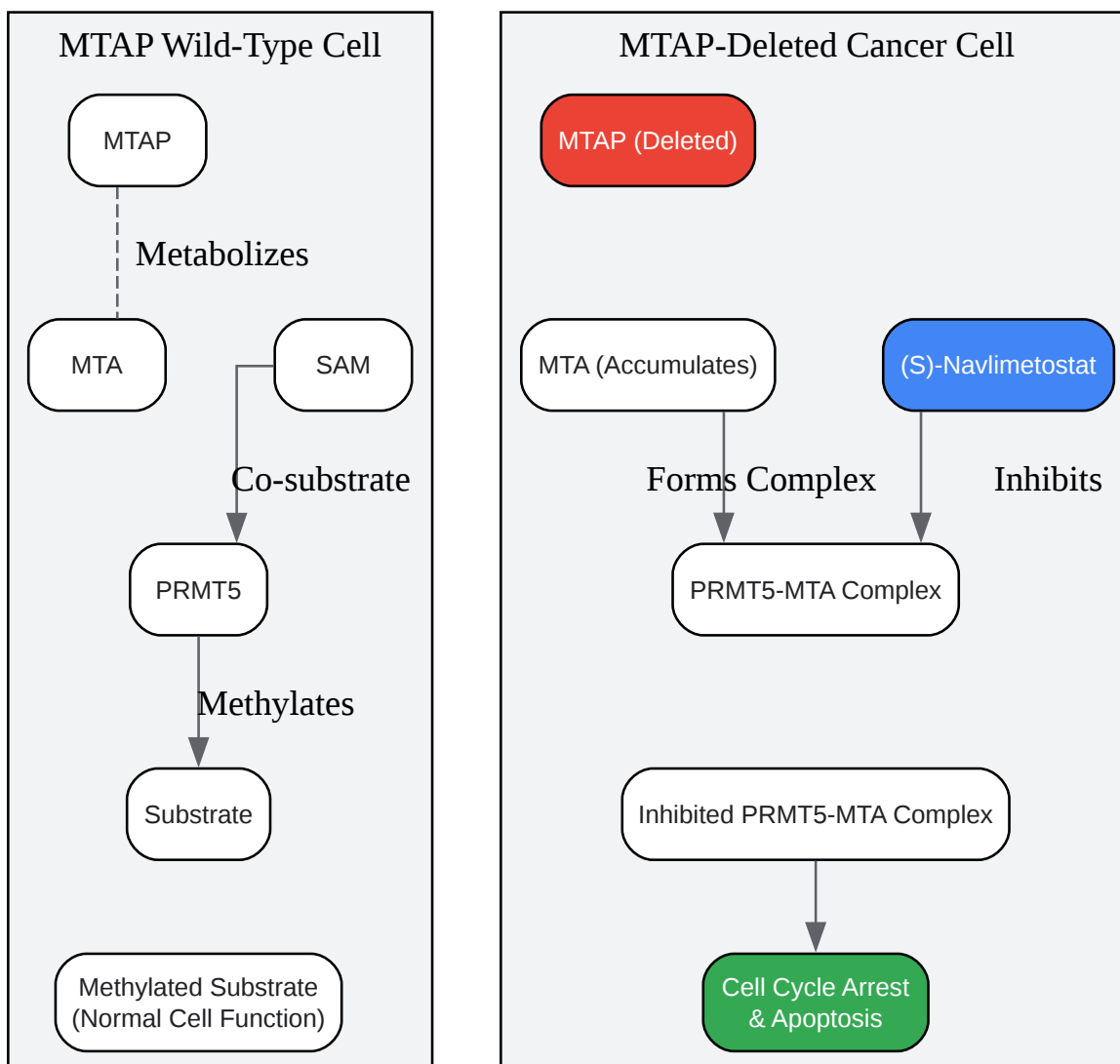
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(S)-Navlimetostat (also known as MRTX1719 or BMS-986504) is a first-in-class, oral, selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex, demonstrating significant promise in the treatment of cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comprehensive comparison of the efficacy of **(S)-Navlimetostat** in various cancer types, supported by preclinical and clinical data, and contrasts its performance with alternative therapeutic strategies.

Mechanism of Action: Targeting a Unique Vulnerability

(S)-Navlimetostat operates on the principle of synthetic lethality. The MTAP gene, frequently co-deleted with the tumor suppressor CDKN2A in various cancers, encodes an enzyme crucial for the salvage of adenine and methionine. Its absence leads to the accumulation of MTA within cancer cells. This accumulated MTA binds to PRMT5, forming a PRMT5-MTA complex. **(S)-Navlimetostat** is specifically designed to bind to this unique complex, thereby inhibiting the enzymatic activity of PRMT5. This selective inhibition in MTAP-deleted cancer cells spares healthy cells with functional MTAP, offering a potentially wider therapeutic window compared to non-selective PRMT5 inhibitors.



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Caption: Mechanism of **(S)-Navlimetostat** in MTAP-deleted vs. wild-type cells.

Preclinical Efficacy

In vitro and in vivo preclinical studies have demonstrated the potent and selective anti-tumor activity of **(S)-Navlimetostat** in MTAP-deleted cancer models.

In Vitro Cellular Activity

(S)-Navlimetostat exhibits significant selectivity for MTAP-deleted cancer cell lines compared to their MTAP wild-type counterparts. This is evident from the half-maximal inhibitory concentration (IC50) values for both PRMT5-mediated symmetric dimethylarginine (SDMA) modification and overall cell viability.

Cell Line	MTAP Status	Assay Type	(S)-Navlimetostat at IC50 (nM)	Fold Selectivity (WT/del)	Reference
HCT116	Wild-Type	SDMA Inhibition	653	>80-fold	[1]
HCT116	Deletion	SDMA Inhibition	8	[1]	
HCT116	Wild-Type	Cell Viability (10-day)	890	>70-fold	[1]
HCT116	Deletion	Cell Viability (10-day)	12	[1]	
Median of 70 cell lines	Deletion	Cell Viability (5-day)	90	>24-fold	[1] [2]
Median of 26 cell lines	Wild-Type	Cell Viability (5-day)	2200	[1] [2]	

In Vivo Xenograft Models

In animal models, orally administered **(S)-Navlimetostat** led to dose-dependent tumor growth inhibition and reduction of the pharmacodynamic biomarker SDMA in MTAP-deleted tumors.

Xenograft Model	Cancer Type	Dosing	Tumor Growth Inhibition (TGI)	Reference
Lu-99	Lung Cancer	50 mg/kg/day	86%	[3]
Lu-99	Lung Cancer	100 mg/kg/day	88%	[3]
HCT116 (MTAP-del)	Colorectal Cancer	50-100 mg/kg/day	Significant Inhibition	[1]
HCT116 (MTAP-WT)	Colorectal Cancer	50-100 mg/kg/day	No significant effect	[1]
Mesothelioma PDX Models	Mesothelioma	100 mg/kg/day	Significant anti-tumor activity	[1][2]
Pancreatic Cancer PDX Models	Pancreatic Cancer	100 mg/kg/day	Significant anti-tumor activity	[4]

Clinical Efficacy

The first-in-human Phase 1/2 clinical trial (NCT05245500) is evaluating the safety and efficacy of **(S)-Navlimetostat** in patients with advanced solid tumors harboring an MTAP deletion.[5][6][7] Early results have shown promising anti-tumor activity across multiple cancer types.[1][8]

Efficacy in Non-Small Cell Lung Cancer (NSCLC)

In heavily pretreated patients with MTAP-deleted NSCLC, **(S)-Navlimetostat** demonstrated durable responses.

Parameter	Value	Reference
Overall Response Rate (ORR)	29%	[9]
Disease Control Rate (DCR)	80%	[9]
Median Duration of Response (mDOR)	10.5 months	[9]
Median Time to Response	4.3 months	[9]

Responses were observed in patients with various NSCLC histologies, including those with EGFR and ALK alterations who had progressed on prior tyrosine kinase inhibitors.[9]

Efficacy in Other Solid Tumors

Objective responses have also been observed in patients with MTAP-deleted mesothelioma, pancreatic cancer, melanoma, and gallbladder adenocarcinoma in the Phase 1 portion of the study.[1][8] As of June 2023, six confirmed objective responses were observed among 18 evaluable patients treated at doses of 100mg once daily or greater.[5][10] More detailed quantitative data for these cohorts are anticipated as the trial progresses.

Comparison with Other Therapies

A direct head-to-head comparison of **(S)-Navlimetostat** with other PRMT5 inhibitors or standard-of-care therapies in a randomized clinical trial is not yet available. However, a comparative overview can be drawn from existing data.

Comparison with Other PRMT5 Inhibitors

(S)-Navlimetostat's MTA-cooperative mechanism distinguishes it from first-generation, non-selective PRMT5 inhibitors.

Drug	Mechanism	Key Efficacy Data (in relevant populations)	Reference
(S)-Navlimetostat (MRTX1719)	MTA-Cooperative PRMT5 Inhibitor	29% ORR in MTAP- deleted NSCLC	[9]
Vopimetostat (TNG462)	MTA-Cooperative PRMT5 Inhibitor	27% ORR across all MTAP-deleted cancer types; 25% ORR in 2nd-line MTAP- deleted pancreatic cancer	[11]
GSK3326595	Non-selective PRMT5 Inhibitor	Modest activity in some solid tumors and lymphomas; not specific to MTAP- deleted cancers.	[2]
JNJ-64619178	Non-selective PRMT5 Inhibitor	5.6% ORR in a broad population of patients with advanced solid tumors and NHL.	

Comparison with Standard of Care (in MTAP-deleted populations)

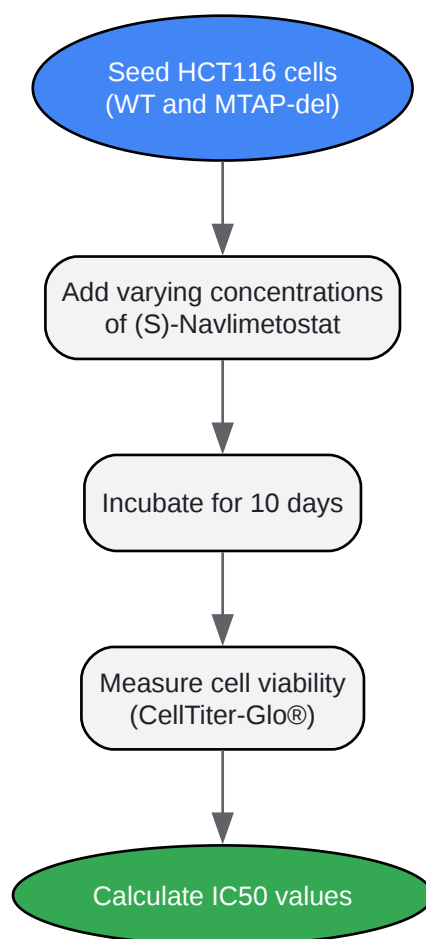
Standard-of-care treatments for cancers with high MTAP-deletion prevalence often show limited efficacy, highlighting the unmet need for targeted therapies like **(S)-Navlimetostat**.

Cancer Type (MTAP-deleted)	Standard of Care (Examples)	Reported Efficacy in this Population	Reference
Non-Small Cell Lung Cancer	Platinum-based chemotherapy, Immunotherapy	Patients with MTAP- loss treated with ICIs alone showed significantly shorter PFS compared to MTAP-intact patients.	
Pancreatic Cancer	FOLFIRINOX, Gemcitabine + nab- paclitaxel	MTAP deletion is associated with a worse prognosis.	[12]
Mesothelioma	Cisplatin + Pemetrexed, Nivolumab + Ipilimumab	MTAP deletion is associated with a low ORR and short PFS on immunotherapy.	[13] [14]

Experimental Protocols

In Vitro Cell Viability Assay (10-day)

- Cell Seeding: HCT116 MTAP wild-type and isogenic MTAP-deleted cells were seeded in 96-well plates.[\[1\]](#)
- Drug Treatment: Cells were treated with a range of concentrations of **(S)-Navlimetostat**.[\[1\]](#)
- Incubation: Plates were incubated for 10 days.[\[1\]](#)
- Viability Assessment: Cell viability was measured using CellTiter-Glo® luminescent cell viability assay.[\[15\]](#)
- Data Analysis: IC50 values were calculated from the concentration-response curves.[\[16\]](#)



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Caption: Workflow for a 10-day in vitro cell viability assay.

In Vivo Xenograft Study

- Animal Model: Immunodeficient mice (e.g., BALB/c nude) were used.[17]
- Tumor Implantation: Human cancer cell lines (e.g., Lu-99) or patient-derived xenograft (PDX) fragments were subcutaneously implanted.[1][3]
- Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., ~180 mm³).[1]
- Drug Administration: **(S)-Navlimetostat** was administered orally, once daily, at various doses.[1]

- Monitoring: Tumor volume and body weight were measured regularly for the duration of the study (e.g., 21-22 days).[1][3]
- Pharmacodynamic Analysis: At the end of the study, tumors were collected to measure SDMA levels by immunoblotting.[1]
- Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in treated versus vehicle control groups.[3]

Clinical Trial Protocol (NCT05245500 - Phase 1)

- Study Design: A Phase 1, open-label, multicenter study.[6][7]
- Patient Population: Patients with advanced, unresectable, or metastatic solid tumors with homozygous deletion of the MTAP gene.[6][18]
- Intervention: Oral administration of **(S)-Navlimetostat** in a dose-escalation design, followed by expansion cohorts.[1][7]
- Primary Objectives: To assess the safety, tolerability, and determine the recommended Phase 2 dose.[7]
- Secondary Objectives: To evaluate pharmacokinetics, pharmacodynamics (SDMA modulation in tumor biopsies), and preliminary anti-tumor activity (ORR, DOR, PFS) according to RECIST v1.1.[1][7]

Conclusion

(S)-Navlimetostat has demonstrated compelling preclinical selectivity and potent anti-tumor activity in MTAP-deleted cancer models. Early clinical data from the ongoing Phase 1/2 trial are encouraging, showing durable responses in heavily pretreated patients across various solid tumors, most notably in NSCLC. The MTA-cooperative mechanism of action represents a differentiated and promising therapeutic strategy for this genetically defined patient population with a high unmet medical need. Further data from ongoing and future clinical trials will be crucial to fully define the efficacy of **(S)-Navlimetostat** and its place in the treatment landscape for MTAP-deleted cancers.

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